N-Benzyl-1H-benzotriazole-1-carbothioamide

Catalog No.
S1919756
CAS No.
690634-11-8
M.F
C14H12N4S
M. Wt
268.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzyl-1H-benzotriazole-1-carbothioamide

CAS Number

690634-11-8

Product Name

N-Benzyl-1H-benzotriazole-1-carbothioamide

IUPAC Name

N-benzylbenzotriazole-1-carbothioamide

Molecular Formula

C14H12N4S

Molecular Weight

268.34 g/mol

InChI

InChI=1S/C14H12N4S/c19-14(15-10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)

InChI Key

ANAZVFTXAPJJLT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=S)N2C3=CC=CC=C3N=N2

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)N2C3=CC=CC=C3N=N2

Corrosion Inhibition

Studies have explored N-Bzt's ability to inhibit copper corrosion in acidic environments. One such study published in the journal Corrosion Science found that N-Bzt exhibited good corrosion inhibition performance in sulfuric acid solutions. The mechanism of inhibition is proposed to involve the formation of a protective film on the copper surface, hindering the acidic attack.

Organic Synthesis

N-Bzt shows promise as a reactant in organic synthesis. Research suggests its potential application in:

  • C-Thiocarbamoylation reactions: N-Bzt can act as a thiocarbonyl transfer agent, introducing a thiocarbamoyl group (-C(=S)NHR) into organic molecules [].
  • Condensation reactions: N-Bzt might participate in condensation reactions for the formation of new carbon-carbon bonds.
  • Preparation of N-heterocyclic compounds: N-Bzt could be a useful reagent for synthesizing diversely substituted thiosemicarbazides and N-hydroxythioureas through reactions with hydrazines or hydroxylamines [].
  • Guanylation of amines: N-Bzt might be explored for the introduction of a guanyl group (-C(=NH)NH2) onto various amine substrates.

N-Benzyl-1H-benzotriazole-1-carbothioamide is a chemical compound with the molecular formula C13H12N4S and a molecular weight of approximately 268.34 g/mol. It is characterized by its unique structure, which includes a benzotriazole ring fused with a benzyl group and a carbothioamide functional group. The compound appears as a solid with a density of 1.3 g/cm³ and has a boiling point of 451.9ºC at 760 mmHg .

This compound is notable for its applications in various

  • C-thiocarbamoylation Reactions: It serves as a reagent for introducing thiocarbamoyl groups into organic substrates.
  • Condensation Reactions: The compound can participate in condensation reactions, contributing to the formation of more complex organic molecules .

These reactions highlight the compound's utility in synthetic organic chemistry, particularly in the modification of other chemical entities.

Research indicates that N-Benzyl-1H-benzotriazole-1-carbothioamide exhibits significant biological activity, particularly as a corrosion inhibitor. It has been shown to effectively inhibit copper corrosion in acidic environments, making it valuable in materials science and engineering applications . Additionally, studies suggest potential antimicrobial properties, though further investigation is necessary to fully understand its biological mechanisms and efficacy.

The synthesis of N-Benzyl-1H-benzotriazole-1-carbothioamide can be achieved through various methods, including:

  • Thiocarbamoylation: This method involves the reaction of benzotriazole derivatives with thiocarbamoyl chlorides or isothiocyanates.
  • Condensation Reactions: Condensation with appropriate amines or thiols can yield the desired carbothioamide structure.

These methods underscore the compound's versatility and the potential for further modifications to tailor its properties for specific applications .

N-Benzyl-1H-benzotriazole-1-carbothioamide finds application in several fields:

  • Corrosion Inhibition: Its primary use as a corrosion inhibitor helps protect metals from degradation, particularly in acidic environments.
  • Organic Synthesis: The compound serves as a key intermediate in synthesizing various organic compounds, enhancing its value in chemical manufacturing.
  • Potential Antimicrobial Agent: Preliminary studies suggest its potential use in developing antimicrobial agents, although more research is needed to confirm this application .

Interaction studies involving N-Benzyl-1H-benzotriazole-1-carbothioamide focus on its reactivity with metals and other organic compounds. The compound's ability to form stable complexes with metal ions enhances its effectiveness as a corrosion inhibitor. Additionally, studies examining its interactions with biological systems indicate potential pathways for antimicrobial activity, warranting further exploration into its mechanism of action .

Several compounds share structural similarities with N-Benzyl-1H-benzotriazole-1-carbothioamide. Key comparisons include:

Compound NameStructure FeaturesUnique Properties
1-Benzyl-1H-benzotriazoleBenzotriazole ring + benzyl groupLacks carbothioamide functionality
1-Benzoyl-1H-benzotriazoleBenzotriazole ring + carbonyl groupExhibits different reactivity patterns
2-Amino-1H-benzotriazoleAmino group on benzotriazolePotentially different biological activities

N-Benzyl-1H-benzotriazole-1-carbothioamide stands out due to its unique carbothioamide group, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Benzyl-1H-benzotriazole-1-carbothioamide

Dates

Modify: 2024-04-14

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